molecular formula C13H26N4S B5503813 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione CAS No. 70601-76-2

1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione

Cat. No.: B5503813
CAS No.: 70601-76-2
M. Wt: 270.44 g/mol
InChI Key: FSQTVHANFAMYEX-UHFFFAOYSA-N
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Description

1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione is a complex organic compound with the molecular formula C₁₃H₂₆N₄S. It consists of 26 hydrogen atoms, 13 carbon atoms, 4 nitrogen atoms, and 1 sulfur atom . This compound is known for its unique spiro structure, which includes a thione group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the thione group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new functional groups.

    Addition: The compound can participate in addition reactions with electrophiles, forming new carbon-nitrogen or carbon-sulfur bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or enhanced reactivity .

Scientific Research Applications

1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Additionally, its spiro structure allows it to fit into specific binding pockets, modulating the activity of target molecules and pathways .

Comparison with Similar Compounds

1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione can be compared with other spiro compounds and thione-containing molecules. Similar compounds include:

The uniqueness of this compound lies in its specific ring size and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1,2,4,5-tetrazaspiro[5.11]heptadecane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4S/c18-12-14-16-13(17-15-12)10-8-6-4-2-1-3-5-7-9-11-13/h16-17H,1-11H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQTVHANFAMYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2(CCCCC1)NNC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351583
Record name 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70601-76-2
Record name 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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